2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid
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Overview
Description
2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to form 2-methoxy-5-nitrophenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction using 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Reduction: 2-(5-Amino-2-nitrophenyl)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-Methoxy-2-nitrophenyl)-2-carboxypropanoic acid.
Scientific Research Applications
2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: A simpler compound with similar functional groups but lacking the methylpropanoic acid moiety.
2-Methoxy-5-nitrobenzoic acid: Contains a benzoic acid moiety instead of a methylpropanoic acid moiety.
2-Methoxy-5-nitroaniline: Contains an amino group instead of a carboxylic acid group.
Uniqueness
2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid is unique due to the combination of its functional groups and the presence of the methylpropanoic acid moiety. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C11H13NO5 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-(5-methoxy-2-nitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-11(2,10(13)14)8-6-7(17-3)4-5-9(8)12(15)16/h4-6H,1-3H3,(H,13,14) |
InChI Key |
VZDCECDXPBDYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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